molecular formula C14H25N6O2+ B11081463 N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium

N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium

Cat. No.: B11081463
M. Wt: 309.39 g/mol
InChI Key: ZWXHAMLCDALWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium typically involves the reaction of a triazine precursor with morpholine and trimethylamine. The reaction conditions may include:

    Solvent: Common solvents such as acetonitrile or dichloromethane.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts like Lewis acids may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the triazine ring.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May have applications in biochemical assays or as a molecular probe.

    Medicine: Potential use in drug development or as a therapeutic agent.

    Industry: Applications in materials science, such as in the development of polymers or coatings.

Mechanism of Action

The mechanism of action of N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-trimethyl-4,6-diamino-1,3,5-triazine: Similar structure but with amino groups instead of morpholine.

    N,N,N-trimethyl-4,6-dihydroxy-1,3,5-triazine: Contains hydroxyl groups instead of morpholine.

Uniqueness

N,N,N-trimethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-aminium is unique due to the presence of morpholine rings, which can impart specific chemical and physical properties. These properties might include enhanced solubility, stability, or specific interactions with biological targets.

Properties

Molecular Formula

C14H25N6O2+

Molecular Weight

309.39 g/mol

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-trimethylazanium

InChI

InChI=1S/C14H25N6O2/c1-20(2,3)14-16-12(18-4-8-21-9-5-18)15-13(17-14)19-6-10-22-11-7-19/h4-11H2,1-3H3/q+1

InChI Key

ZWXHAMLCDALWHR-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.